Perfluoro-tert-butylsulfenyl chloride
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Overview
Description
Perfluoro-tert-butylsulfenyl chloride is a chemical compound with the molecular formula C4ClF9S. It is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity. This compound is used in various scientific and industrial applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-tert-butylsulfenyl chloride can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl alcohol with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to handle the reactive nature of the compound. The process may include steps such as distillation and purification to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
Perfluoro-tert-butylsulfenyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Perfluoro-tert-butylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in the study of biological systems where fluorinated compounds are of interest.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which perfluoro-tert-butylsulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Nonafluoro-tert-butanesulfenyl chloride: Similar in structure but with different reactivity and applications.
Perfluoro-tert-butanol: Used in similar contexts but differs in its functional group and reactivity.
Uniqueness
Perfluoro-tert-butylsulfenyl chloride is unique due to its high stability and reactivity, which make it valuable in various chemical processes. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Properties
Molecular Formula |
C4ClF9S |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] thiohypochlorite |
InChI |
InChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI Key |
HAXWYDQKSDDQCS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl |
Origin of Product |
United States |
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